molecular formula C15H21NO2 B116306 1-Boc-3-Phenyl-pyrrolidine CAS No. 147410-43-3

1-Boc-3-Phenyl-pyrrolidine

Cat. No.: B116306
CAS No.: 147410-43-3
M. Wt: 247.33 g/mol
InChI Key: REGWJCQNMMXFBM-UHFFFAOYSA-N
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Description

1-Boc-3-Phenyl-pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-Phenyl-pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of 3-phenyl-pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as crystallization or distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-Phenyl-pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination or electrophiles for alkylation.

Major Products Formed:

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted pyrrolidines with various functional groups.

Scientific Research Applications

1-Boc-3-Phenyl-pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound serves as a building block for the development of bioactive molecules with potential therapeutic properties.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Comparison with Similar Compounds

1-Boc-3-Phenyl-pyrrolidine can be compared with other similar compounds such as:

    Pyrrolidine: The parent compound without the Boc protecting group.

    N-Boc-3-pyrrolidinone: A related compound with a carbonyl group at the third position.

    Pyrrolidine-2,5-dione: A versatile scaffold with different biological activities.

Uniqueness: this compound is unique due to the presence of the Boc protecting group, which provides stability and allows for selective reactions at other positions in the molecule. This makes it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-phenylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGWJCQNMMXFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459493
Record name 1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147410-43-3
Record name 1-Boc-3-Phenyl-pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 527 mg (2.22 mmol) of 1-isopropyl-3-methyl-bicyclo[3.2.1]-1β,3,8-triaza-spiro[4.5]dodecan-2-one in DCE (15 mL) was added 611 mg (2.22 mmol) of (3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester in DCE (10 mL) and stirred for 2 hours at room temperature. Sodium triacetoxyborohydride (706 mg, 3.33 mmol) was then added and the reaction mixture stirred overnight at room temperature. The reaction mixture was diluted with DCM, the organic layer washed with sodium bicarbonate, and then dried over sodium sulfate. The organic layer was concentrated and purified by flash silica gel chromatography eluting with methanol:DCM (0-10%) to give 612 mg (56%) of (3S,4S)-3-[1-isopropyl-3-methyl-bicyclo[3.2.1]-2-oxo-1β,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a white foam.
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
611 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
706 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-1α,3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride (40 mg, 0.1 mmol) in 1.7 mL of anhydrous DCE were added successively 28 mg (0.1 mmol) of (3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester and 17 μL (0.12 mmol) of triethylamine. The reaction mixture was agitated at room temperature for 10 minutes before adding 26 mg (0.125 mmol) of sodium triacetoxyborohydride. After an overnight agitation, 2 mL of saturated solution of sodium bicarbonate was added. The solution was then extracted with DCM (2×2 mL), dried over sodium sulfate, filtered and concentrated in vacuo. The crude mixture was purified by bond elute (ethyl acetate to 5% methanol/DCM) to yield (3S,4S)-3-[3-(4-methanesulfonylbenzyl)-bicyclo[3.2.1]-2,4-dioxo-1α,3,8-triaza-spiro[4.5]dodec-8-ylmethyl]-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester as a white solid (20 mg, 32.1%).
[Compound]
Name
3,8-triaza-spiro[4.5]dodecan-2,4-dione hydrochloride
Quantity
40 mg
Type
reactant
Reaction Step One
Name
(3R,4S)-3-formyl-4-phenyl-pyrrolidine-1-carboxylic acid tert-butyl ester
Quantity
28 mg
Type
reactant
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
solvent
Reaction Step One
Quantity
26 mg
Type
reactant
Reaction Step Two
[Compound]
Name
saturated solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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